molecular formula C15H19BO2 B2981063 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane CAS No. 2166457-09-4

4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane

Cat. No.: B2981063
CAS No.: 2166457-09-4
M. Wt: 242.13
InChI Key: XYZIUWDLNXGBRT-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its unique chemical properties and has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-propynylbenzene with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or ketones.

  • Reduction: Production of corresponding boronic acids or borates.

  • Substitution: Generation of various substituted boronic acids.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to bind to various biomolecules.

Industry: In the industrial sector, it is used in the production of advanced materials and polymers, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, which is crucial in its biological and chemical activities.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-prop-1-ynylphenyl)-1,3,2-dioxaborolane

  • 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and binding properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO2/c1-6-9-12-10-7-8-11-13(12)16-17-14(2,3)15(4,5)18-16/h7-8,10-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZIUWDLNXGBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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